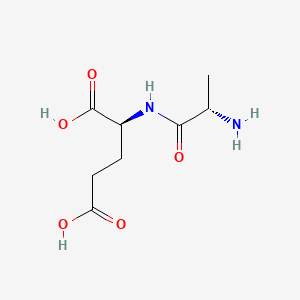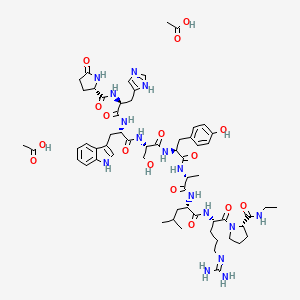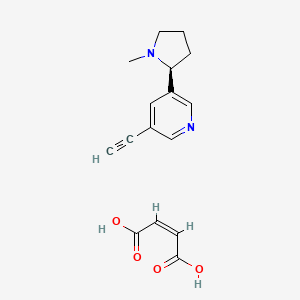
Altinicline maleate
Übersicht
Beschreibung
Altinicline maleate, also known as SIB-1508Y or SIB-1765F, is a drug that acts as an agonist at neural nicotinic acetylcholine receptors with high selectivity for the α4β2 subtype . It stimulates the release of dopamine and acetylcholine in the brain in both rodent and primate models . It has been studied up to Phase II clinical trials for Parkinson’s disease .
Synthesis Analysis
Altinicline was synthesized from natural nicotine in a five-step process . The process involved the deprotonation of N-Boc pyrrolidine using s-BuLi/ (-)-sparteine in TBME or Et (2)O at -78 °C, transmetalation with ZnCl (2), and Negishi coupling using Pd (OAc) (2), t-Bu (3)P-HBF (4), and the aryl bromide .
Molecular Structure Analysis
The molecular formula of Altinicline maleate is C16H18N2O4 . The InChIKey is BCPPKHPWLRPWBJ-OURKGEEVSA-N . The CAS Registry number is 192231-16-6 .
Physical And Chemical Properties Analysis
The molecular weight of Altinicline maleate is 302.3251 . The exact mass is 302.1267 . The elemental analysis shows that it contains 63.56% Carbon, 6.00% Hydrogen, 9.27% Nitrogen, and 21.17% Oxygen .
Wissenschaftliche Forschungsanwendungen
1. Novel Antimalarial Compound
Altinicline maleate is highlighted as a novel synthetic trioxolane antimalarial compound. It's been developed as a part of efforts to find alternatives to artemisinin-based treatments, which are susceptible to supply disruptions due to climatic changes. A fixed-dose combination of arterolane maleate, a new synthetic trioxolane, with piperaquine phosphate, a long half-life bisquinoline, was evaluated in patients with uncomplicated Plasmodium falciparum malaria. This combination demonstrated high clinical and parasitological response rates as well as rapid parasite clearance, positioning arterolane maleate as a promising alternative in the treatment of malaria (Toure et al., 2016).
2. Multicomponent Drug-Loaded Nanofibers
Research has also been conducted on the bioerodible polymer poly(maleic anhydride-alt-2-methoxyethyl vinyl ether) n-butyl hemiester, which is used for producing multicomponent drug-loaded nanofibers via electrospinning. This study's objective was to evaluate the feasibility of preparing multicomponent, bioerodible polymeric nanofibers loaded with combinations of traditional drugs and proteins, a technique that could have broad applications in drug delivery systems (Piras et al., 2008).
3. Pharmacokinetics and Pharmacodynamics in Malaria Treatment
Arterolane maleate's relationship between pharmacokinetic parameters and pharmacodynamic responses has been studied in the context of malaria treatment. It is part of ongoing research to optimize therapeutic benefits, particularly in adult patients with P. falciparum malaria. The studies underline the importance of combining short and long-acting drugs to prevent resistance development and minimize recrudescence in malaria treatment (Gautam et al., 2011).
Safety And Hazards
In clinical trials, some side effects were observed. These include nausea and vomiting at a dose of 40 mg 2 times/day, dizziness at a dose of 10 mg 2 times/day, and lightheadedness at a dose of 10 mg 2 times/day . A serious side effect of thrombocytopenia was also reported at a dose of 20 mg 2 times/day .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPKHPWLRPWBJ-OURKGEEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Altinicline maleate | |
CAS RN |
192231-16-6 | |
| Record name | Altinicline maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALTINICLINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
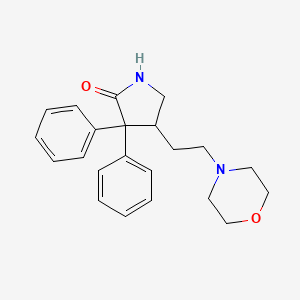
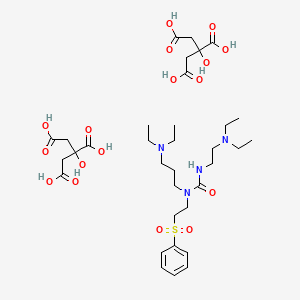
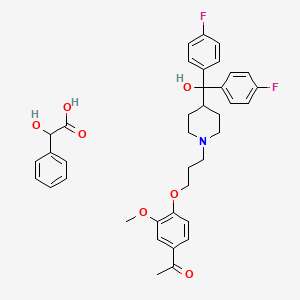
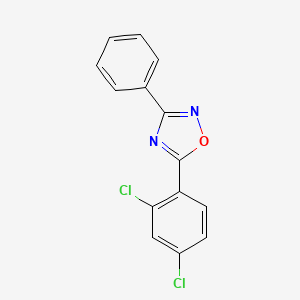
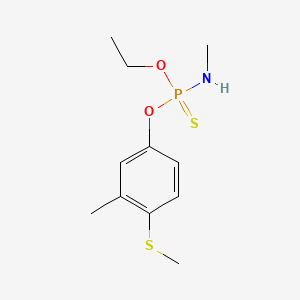
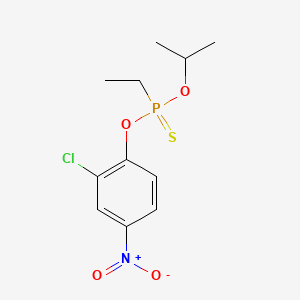
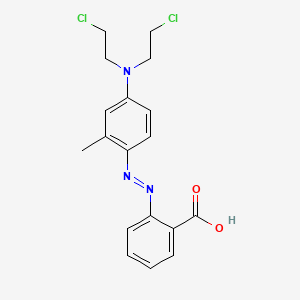
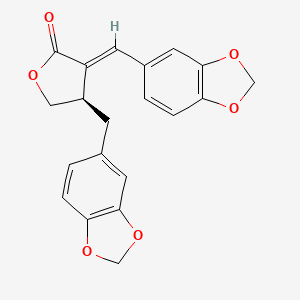
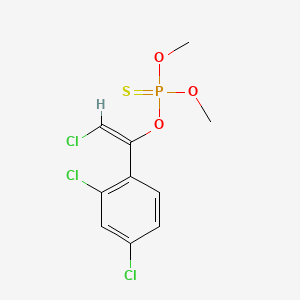
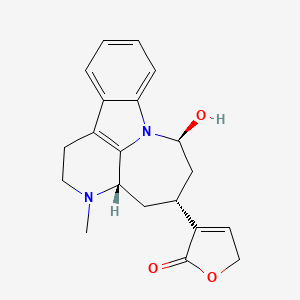
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)
